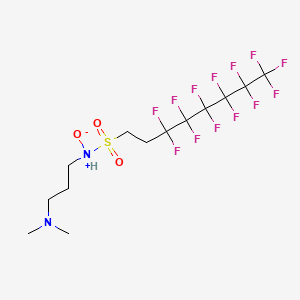
N-(3-(Dimethylamino)propyl)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanesulphonamide N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(Dimethylamino)propyl)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanesulphonamide N-oxide is a useful research compound. Its molecular formula is C13H17F13N2O3S and its molecular weight is 528.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes, influencing their function
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information in the literature . It’s known that similar compounds can form assemblies with different reactivity due to hydrogen bonding . This could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to changes in cellular function
Pharmacokinetics
Similar compounds have been shown to have various pharmacokinetic properties that influence their bioavailability
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level
Action Environment
Similar compounds have been shown to be influenced by various environmental factors
Activité Biologique
N-(3-(Dimethylamino)propyl)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanesulphonamide N-oxide (CAS No. 80475-32-7), commonly referred to as DPOSA, is a fluorinated sulfonamide compound with potential biological applications. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C13H17F13N2O3S
- Molecular Weight : 528.33 g/mol
- Density : 1.646 g/cm³ at 20°C
- Solubility : Slightly soluble in isopropanol and methanol when heated; highly soluble in water (270 g/L at 20°C) .
Physical Appearance
The biological activity of DPOSA can be attributed to its interaction with various cellular components. Preliminary studies suggest that DPOSA may act through the following mechanisms:
- Cell Membrane Interaction : The presence of fluorinated groups may enhance membrane permeability and alter lipid bilayer interactions.
- Enzyme Inhibition : DPOSA has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
Toxicity Profile
DPOSA has been reported to exhibit toxicity towards aquatic life and may cause organ damage through prolonged exposure . The specific pathways and mechanisms underlying this toxicity are still under investigation.
Study 1: Cell Adhesion and Proliferation
A study investigated the effect of various concentrations of DPOSA on cell adhesion to collagen fibers. Results indicated that lower concentrations of DPOSA promoted greater cell adhesion and proliferation compared to higher concentrations. Cell morphology was notably more spread at lower concentrations, suggesting enhanced cellular activity .
| Concentration (mM) | Cell Adhesion (Cells/mm²) | Morphology Observations |
|---|---|---|
| 0.25 | High | Flattened and spread |
| 2.5 | Moderate | Rounded |
| 25 | Low | Few and rounded |
Study 2: Cross-Linking Applications
DPOSA has been utilized in cross-linking applications in bioconjugation processes. It was found that varying the concentration of DPOSA affected the mechanical properties and biological characteristics of the resultant scaffolds .
Comparative Analysis with Similar Compounds
To understand the efficacy of DPOSA better, it is useful to compare it with related compounds such as EDC (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide). Both compounds are used for cross-linking in biochemical applications but differ in their reactivity profiles due to structural variations.
| Property | DPOSA | EDC |
|---|---|---|
| Molecular Weight | 528.33 g/mol | 201.25 g/mol |
| Solubility | High in water | Moderate in water |
| Biological Activity | Promotes cell adhesion | Primarily used for peptide coupling |
Propriétés
Numéro CAS |
80475-32-7 |
|---|---|
Formule moléculaire |
C13H17F13N2O3S |
Poids moléculaire |
528.33 g/mol |
Nom IUPAC |
3-(dimethylamino)-N-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfonyl)propan-1-amine oxide |
InChI |
InChI=1S/C13H17F13N2O3S/c1-27(2)5-3-6-28(29)32(30,31)7-4-8(14,15)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h28H,3-7H2,1-2H3 |
Clé InChI |
WQNQTJSLPDZSDK-UHFFFAOYSA-N |
SMILES |
CN(C)CCC[NH+]([O-])S(=O)(=O)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
SMILES canonique |
CN(C)CCC[NH+]([O-])S(=O)(=O)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Key on ui other cas no. |
80475-32-7 |
Pictogrammes |
Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















